molecular formula C18H17NO5 B11091128 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B11091128
M. Wt: 327.3 g/mol
InChI Key: YAPCOGFGCGKJRD-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. The compound features a benzodioxole ring fused with a quinolinone moiety, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate amines under controlled conditions to form the intermediate products. These intermediates are then subjected to cyclization reactions to yield the final quinolinone structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone moiety into its corresponding dihydroquinoline form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and quinolinone derivatives, such as:

Uniqueness

What sets 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone apart is its unique combination of the benzodioxole and quinolinone moieties, which imparts distinctive chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H17NO5/c1-21-15-6-12-11(7-18(20)19-13(12)8-16(15)22-2)10-3-4-14-17(5-10)24-9-23-14/h3-6,8,11H,7,9H2,1-2H3,(H,19,20)

InChI Key

YAPCOGFGCGKJRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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